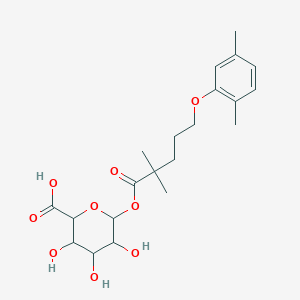

Gemfibrozil b-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gemfibrozil b-D-glucuronide is a metabolite of gemfibrozil, a lipid-regulating drug used to treat hyperlipidemia. This compound is formed through the glucuronidation of gemfibrozil, a process primarily mediated by the enzyme UDP-glucuronosyltransferase. This compound plays a significant role in the pharmacokinetics and pharmacodynamics of gemfibrozil, influencing its metabolism and excretion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gemfibrozil b-D-glucuronide is synthesized through the glucuronidation of gemfibrozil. This process involves the conjugation of gemfibrozil with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. The reaction typically occurs in the liver, where gemfibrozil is metabolized.

Industrial Production Methods: Industrial production of this compound involves the extraction of the metabolite from biological samples, such as urine, after administering gemfibrozil to volunteers. The extracted compound is then purified using techniques like reversed-phase high-performance liquid chromatography to obtain a pure white solid .

Analyse Des Réactions Chimiques

Types of Reactions: Gemfibrozil b-D-glucuronide primarily undergoes hydrolysis and oxidation reactions. The hydrolysis of the glucuronide conjugate can lead to the release of gemfibrozil, while oxidation reactions can further metabolize the compound.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used to hydrolyze this compound.

Oxidation: Oxidizing agents such as cytochrome P450 enzymes can facilitate the oxidation of this compound.

Major Products:

Hydrolysis: Gemfibrozil

Oxidation: Various oxidized metabolites of gemfibrozil.

Applications De Recherche Scientifique

Gemfibrozil b-D-glucuronide has several scientific research applications:

Biology: The compound is used to investigate the role of glucuronidation in the metabolism of xenobiotics and endogenous compounds.

Mécanisme D'action

Gemfibrozil b-D-glucuronide exerts its effects primarily through the inhibition of cytochrome P450 2C8. This inhibition is time-dependent and selective, leading to significant drug-drug interactions with other substrates of CYP2C8. The compound binds to the active site of the enzyme, preventing the metabolism of other drugs and altering their pharmacokinetics .

Comparaison Avec Des Composés Similaires

- Clofibrate b-D-glucuronide

- Fenofibrate b-D-glucuronide

- Bezafibrate b-D-glucuronide

Comparison: Gemfibrozil b-D-glucuronide is unique in its potent inhibition of cytochrome P450 2C8, which is not as pronounced in other similar compounds. This makes it particularly significant in the study of drug-drug interactions and the metabolism of lipid-regulating drugs .

Propriétés

IUPAC Name |

6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMNXSKEVNPQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[1-[1-[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B13385701.png)

![3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide](/img/structure/B13385703.png)

![Bis[4-(bromomethyl)phenyl]ethane-1,2-dione](/img/structure/B13385705.png)

![N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B13385710.png)

![2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide;ethane;3-ethylidenehex-4-en-2-one](/img/structure/B13385717.png)

![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B13385720.png)

![1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13385758.png)

![5-Heptenoic acid, 7-[(1R,2R,3S,5S)-2-[[(5-hydroxybenzo[b]thien-3-yl)carbonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-3-yl]-, (5E)-](/img/structure/B13385763.png)

![[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol](/img/structure/B13385772.png)